molecular formula C13H15N5O2S B5418421 N-methyl-5-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

N-methyl-5-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

Cat. No. B5418421
M. Wt: 305.36 g/mol
InChI Key: XCHSJFSALCVINT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyrrolidine ring, and a thiophene ring . The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The thiophene ring is a five-membered ring with three carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of 1,2,3-triazole analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . The starting materials and the specific conditions for the synthesis would depend on the exact structure of the desired product .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, density, melting point, boiling point, and spectral characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,3-triazole analogs have been found to inhibit the carbonic anhydrase-II enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a carbonic anhydrase-II inhibitor . Other possible directions could include the development of new synthesis methods or the investigation of its properties under different conditions .

properties

IUPAC Name

N-methyl-5-[1-(2H-triazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-14-12(19)11-5-4-10(21-11)9-3-2-6-18(9)13(20)8-7-15-17-16-8/h4-5,7,9H,2-3,6H2,1H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHSJFSALCVINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=NNN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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